

# Application Note: Comprehensive Analytical Characterization of 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

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## Compound of Interest

**Compound Name:** 2-[(4-Chlorophenyl)sulfanyl]acetohydrazide

**Cat. No.:** B188581

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## Abstract

This technical guide provides a comprehensive framework for the analytical characterization of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**, a versatile chemical intermediate. Ensuring the structural integrity, identity, and purity of such compounds is paramount for their application in research and drug development. This document outlines detailed protocols for spectroscopic and chromatographic analyses, grounded in established scientific principles. Methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained to provide researchers with a robust and validated analytical workflow.

## Introduction and Physicochemical Overview

**2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** is a hydrazide derivative containing a chlorophenyl thioether moiety. The hydrazide functional group is a key structural motif in a wide array of biologically active compounds and serves as a crucial building block in the synthesis of various heterocyclic systems.<sup>[1]</sup> Given its potential as a scaffold in medicinal chemistry, rigorous analytical characterization is essential to confirm its chemical identity and purity, ensuring the reliability and reproducibility of downstream applications.

The fundamental physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClN <sub>2</sub> OS	PubChem[2]
Molecular Weight	216.69 g/mol	PubChem[2]
CAS Number	75150-40-2	PubChem[2]
IUPAC Name	2-(4-chlorophenyl)sulfanylacetohydrazide	PubChem[2]
Melting Point	103-104°C	ChemicalBook[3]
Boiling Point	419.4°C at 760 mmHg	ChemicalBook[3]

## Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a synthesized compound. Each method provides unique information about the functional groups, connectivity, and overall molecular framework.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This technique is highly effective for identifying the presence of key functional groups. For **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide**, FT-IR is used to confirm the presence of the N-H bonds of the hydrazide, the C=O of the amide, the C-S thioether linkage, and the C-Cl bond.

Expected Data: The characteristic vibrational frequencies for acetohydrazide derivatives are well-documented.[4]

Table 2: Expected FT-IR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm <sup>-1</sup> )	Rationale
N-H (Hydrazide)	Stretching	3200 - 3400	Confirms the -NH-NH <sub>2</sub> moiety. Often appears as two distinct bands.
C-H (Aromatic)	Stretching	3000 - 3100	Indicates the presence of the chlorophenyl ring.
C-H (Aliphatic)	Stretching	2850 - 2950	Corresponds to the methylene (-CH <sub>2</sub> -) group.
C=O (Amide I)	Stretching	1650 - 1680	Strong absorption, characteristic of the hydrazide carbonyl.[4]
N-H (Amide II)	Bending	1550 - 1640	Confirms the secondary amide structure.
C=C (Aromatic)	Stretching	1450 - 1600	Multiple bands indicating the phenyl ring.
C-Cl	Stretching	1000 - 1100	Indicates the chloro-substituent on the aromatic ring.
C-S	Stretching	600 - 800	Confirms the thioether linkage.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. <sup>1</sup>H NMR reveals the number of different types of protons, their electronic environment, and their proximity to other protons. <sup>13</sup>C NMR provides information on

the different types of carbon atoms in the molecule. These techniques are the gold standard for unambiguous structure determination.[5]

Expected  $^1\text{H}$  NMR Data (400 MHz, DMSO- $d_6$ ):

Table 3: Predicted  $^1\text{H}$  NMR Chemical Shifts

Proton Assignment	Multiplicity	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
Aromatic (2H, ortho to -S-)	Doublet	7.35 - 7.45	Deshielded by the sulfur atom and adjacent to the Cl-substituted carbons.
Aromatic (2H, meta to -S-)	Doublet	7.25 - 7.35	Forms an AA'BB' system with the other aromatic protons.
-S-CH <sub>2</sub> -	Singlet	3.80 - 4.00	Methylene protons adjacent to the sulfur atom. Appears as a singlet as there are no adjacent protons.
-NH- (Amide)	Broad Singlet	9.30 - 9.50	The amide proton is typically deshielded and its signal can be broad.[1]
-NH <sub>2</sub> (Hydrazine)	Broad Singlet	4.30 - 4.50	The terminal amine protons are less deshielded than the amide proton.[1]

Expected  $^{13}\text{C}$  NMR Data (100 MHz, DMSO- $d_6$ ):

Table 4: Predicted  $^{13}\text{C}$  NMR Chemical Shifts

Carbon Assignment	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale
C=O (Amide)	167 - 169	Carbonyl carbon of the hydrazide group.
Aromatic (C-S)	134 - 136	Quaternary carbon attached to the sulfur atom.
Aromatic (C-Cl)	131 - 133	Quaternary carbon attached to the chlorine atom.
Aromatic (CH)	129 - 131	Aromatic methine carbons. Two signals expected.
-S-CH <sub>2</sub> -	38 - 40	Methylene carbon adjacent to the sulfur atom.

## Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful technique for determining the molecular weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions ( $[M+H]^+$ ), minimizing fragmentation and providing a clear indication of the molecular mass.<sup>[6]</sup> The presence of chlorine, with its two stable isotopes ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio), provides a highly characteristic isotopic pattern that serves as a definitive confirmation of the compound's identity.

Expected Data (ESI-MS, Positive Ion Mode):

Table 5: Expected Mass Spectrometry Peaks

Ion	Expected m/z	Rationale
[M+H] <sup>+</sup> ( <sup>35</sup> Cl)	217.02	Protonated molecular ion containing the <sup>35</sup> Cl isotope.
[M+H] <sup>+</sup> ( <sup>37</sup> Cl)	219.02	Protonated molecular ion containing the <sup>37</sup> Cl isotope.
Isotopic Ratio	~3:1	The characteristic isotopic signature of a monochlorinated compound.

## Chromatographic Analysis: Purity and Separation

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating it from any starting materials, by-products, or degradation products.

### High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the premier technique for determining the purity of a non-volatile organic compound. A Reverse-Phase (RP-HPLC) method is most suitable for **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** due to its moderate polarity. The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. Purity is determined by calculating the area percentage of the main peak relative to all other peaks detected by a UV detector.

### Thin-Layer Chromatography (TLC)

Principle: TLC is a rapid, qualitative technique used primarily to monitor the progress of a chemical reaction or for a quick purity check.<sup>[7]</sup> Separation occurs on a silica gel plate (polar stationary phase) with a less polar mobile phase. The difference in polarity between the starting materials (e.g., the corresponding ester) and the more polar hydrazide product allows for easy visualization of reaction completion.

## Detailed Experimental Protocols

### Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)

- **Sample Preparation:** Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.
- **Acquisition:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- **Data Collection:** Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ , with a resolution of 4  $\text{cm}^{-1}$  and an accumulation of 16-32 scans.
- **Analysis:** Process the spectrum to identify the characteristic absorption bands as listed in Table 2.

## Protocol 2: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO- $d_6$ ). Ensure the sample is fully dissolved.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 30° pulse, 8-16 scans, 2-second relaxation delay).
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum (e.g., 100 MHz, with proton decoupling). A longer acquisition time with more scans will be required compared to  $^1\text{H}$  NMR.
- **Data Analysis:** Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the  $^1\text{H}$  NMR signals and assign the peaks based on their chemical shift, multiplicity, and integration values. Assign the  $^{13}\text{C}$  NMR peaks based on predicted chemical shifts.

## Protocol 3: Mass Spectrometry (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu$ L/min).
- **Instrument Settings:** Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the target ion.
- **Acquisition:** Scan a mass range that includes the expected m/z values (e.g., m/z 100-400).
- **Data Analysis:** Identify the protonated molecular ion peaks at m/z ~217 and ~219 and confirm their ~3:1 intensity ratio.

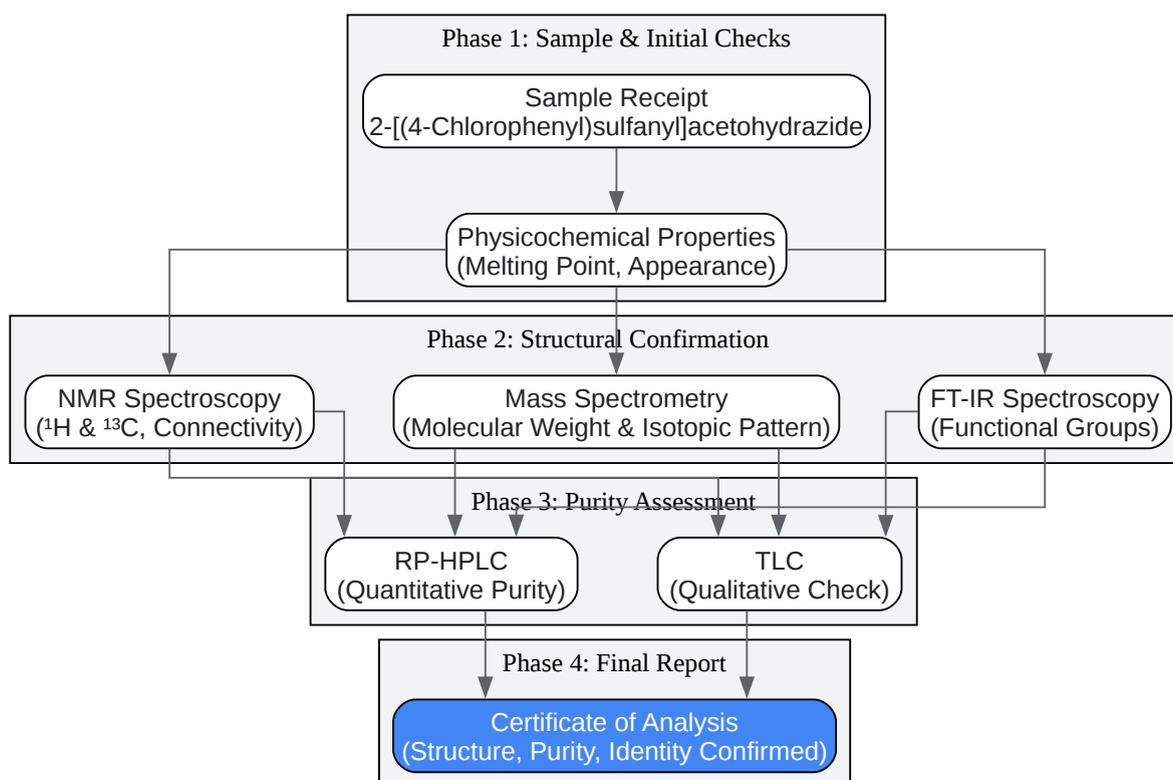
## Protocol 4: Reverse-Phase HPLC for Purity Analysis

- **Sample Preparation:** Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for injection.
- **Chromatographic Conditions:**
  - **Column:** C18, 4.6 x 150 mm, 5  $\mu$ m particle size.
  - **Mobile Phase A:** Water (with 0.1% Formic Acid or Trifluoroacetic Acid).
  - **Mobile Phase B:** Acetonitrile (with 0.1% Formic Acid or Trifluoroacetic Acid).
  - **Gradient:** Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
  - **Flow Rate:** 1.0 mL/min.
  - **Column Temperature:** 30°C.
  - **Injection Volume:** 10  $\mu$ L.

- Detection: UV at 254 nm.
- Analysis: Run a blank (injection of mobile phase) followed by the sample injection. Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

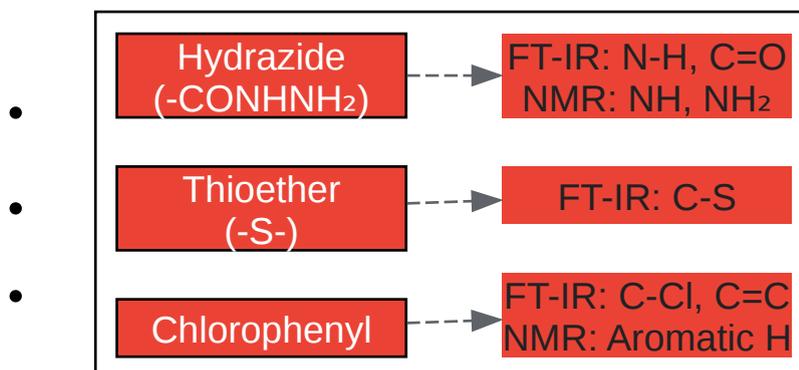
## Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process and the key structural features of the molecule.



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Caption: Workflow for the comprehensive analytical characterization.



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Caption: Key structural features for spectroscopic analysis.

## Conclusion

The analytical characterization of **2-[(4-Chlorophenyl)sulfanyl]acetohydrazide** requires a multi-technique approach to ensure unambiguous confirmation of its structure and purity. The combination of FT-IR, NMR, and MS provides orthogonal data for structural elucidation, while RP-HPLC offers a robust and quantitative measure of purity. The protocols and expected data presented in this guide provide a validated framework for researchers and scientists, ensuring high-quality, reliable material for further study and development.

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